molecular formula C22H18N4O3 B2712648 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] CAS No. 320422-08-0

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]

Cat. No.: B2712648
CAS No.: 320422-08-0
M. Wt: 386.411
InChI Key: YCFSWHAUUOSVBB-DARPEHSRSA-N
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Description

1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is a synthetic derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad range of biological and chemical applications. The compound features a 4-methylbenzyl substituent at the N1 position of the indole ring and a hydrazone group at the C3 position linked to a 4-nitrophenyl moiety. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance stability, reactivity, and interactions in biological systems.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-6-8-16(9-7-15)14-25-20-5-3-2-4-19(20)21(22(25)27)24-23-17-10-12-18(13-11-17)26(28)29/h2-13,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGMBVBBUTUNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] typically involves multiple steps, starting with the preparation of the indole-2,3-dione core This can be achieved through the oxidation of indole derivatives using reagents such as potassium permanganate or chromium trioxideFinally, the hydrazone formation is carried out by reacting the indole-2,3-dione derivative with 4-nitrophenylhydrazine under acidic conditions .

Chemical Reactions Analysis

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] undergoes various chemical reactions, including:

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(4-methylbenzyl)-1H-indole-2,3-dione derivatives. For instance, compounds derived from this structure exhibited significant antibacterial and antifungal activities. A study indicated that the minimum inhibitory concentration (MIC) for certain derivatives was as low as 7.8 µg/mL, making them comparable in potency to established antimicrobial agents .

2. Anticancer Properties

Research has also investigated the anticancer potential of indole derivatives. The compound's structure allows for interaction with biological targets involved in cancer progression. Studies suggest that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

3. Neuroprotective Effects

Some derivatives of this compound are being explored for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds promising candidates for further development in neuropharmacology .

Synthetic Applications

1. Ligand Development

The compound serves as a precursor for developing chiral bis-hydrazone ligands used in palladium-catalyzed reactions. These ligands have shown promise in facilitating enantioselective synthesis, which is crucial for creating pharmaceuticals with specific stereochemistry .

2. Photocleavage Agents

Indole derivatives have been studied for their ability to act as photocleavage agents in DNA research. The compound can be activated under UV light to cleave DNA strands, making it useful in genetic studies and potential therapeutic applications targeting cancer cells .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the efficacy against bacterial strainsMIC values as low as 7.8 µg/mL; comparable to standard antibiotics
Anticancer ResearchInvestigate growth inhibition in cancer cell linesInduced apoptosis; affected cell cycle regulation
Neuroprotective StudyAssess potential benefits in neurodegenerative modelsPromising results in models for Alzheimer’s disease

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound’s overall effect is determined by the combined actions of its structural components on different biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Hydrazone Substituents

The hydrazone moiety at C3 of isatin derivatives is a critical functional group influencing biological activity and physicochemical properties. Below is a comparison with structurally related compounds:

Compound Name Substituent at C3 Hydrazone Key Features Biological Activity/Applications Reference
Target Compound N-(4-nitrophenyl) Strong electron-withdrawing nitro group; potential for enhanced bioactivity. Hypothesized antimicrobial/enzyme inhibition (inferred from )
1H-Indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] N-(3,4-dichlorophenyl) Chlorine atoms enhance lipophilicity; used in apoptosis activation studies. Apoptosis induction (e.g., NSC 127077)
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] 2-hydroxyethyl Hydrophilic group improves solubility; less stable than nitro derivatives. Not explicitly reported; structural model
1H-Indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] Thiosemicarbazone with sulfonamide Sulfonamide group enhances enzyme inhibition. Potent CgNce103 inhibitor (KI = 6.4–63.9 nM)

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups: The 4-nitrophenyl group in the target compound likely increases oxidative stability and polar interactions compared to electron-donating groups like methoxy or hydroxyethyl .
  • Biological Selectivity: Thiosemicarbazones (e.g., ) exhibit higher enzyme inhibition than simple hydrazones, suggesting that replacing the hydrazone’s NH with a thiosemicarbazone (S-containing) group enhances binding affinity .
  • Lipophilicity: Chlorinated derivatives (e.g., 4-chlorobenzyl in ) show greater membrane permeability, making them suitable for apoptosis studies, whereas the nitro group may favor redox-based mechanisms .

Variations at the N1 Position of Isatin

The N1 substituent modulates steric effects and electronic distribution:

Compound Name N1 Substituent Impact on Properties Reference
Target Compound 4-Methylbenzyl Balances lipophilicity and steric bulk; may improve metabolic stability.
1-(Morpholinomethyl)-1H-indole-2,3-dione Morpholinomethyl Introduces a polar morpholine ring; enhances solubility but reduces CNS penetration.
1-(4-Chlorobenzyl)-1H-indole-2,3-dione 4-Chlorobenzyl Chlorine increases halogen bonding potential; used in antimicrobial studies.

Key Observations:

  • Polar vs. Non-polar Groups: Morpholinomethyl derivatives () are more water-soluble but less likely to cross lipid membranes compared to benzyl derivatives .
  • Steric Effects: Bulkier substituents (e.g., 4-phenylpiperazinylmethyl in ) may hinder interactions with enzyme active sites, whereas smaller groups like 4-methylbenzyl optimize binding .

Biological Activity

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is a synthetic compound derived from indole-2,3-dione, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 286.29 g/mol
  • CAS Number : 79183-26-9

1-(4-methylbenzyl)-1H-indole-2,3-dione derivatives typically exhibit biological activity through several mechanisms, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : It has demonstrated inhibitory effects against various bacterial strains and fungi, suggesting a role in antimicrobial therapy.
  • Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Antioxidant Activity

Research indicates that derivatives of indole-2,3-dione can significantly reduce oxidative stress markers in vitro. For instance, a study showed that treatment with 1-(4-methylbenzyl)-1H-indole-2,3-dione resulted in a decrease in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity in rat liver cells.

Antimicrobial Activity

In vitro studies have reported the effectiveness of this compound against several pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Fungal Strains : Exhibited antifungal activity against Candida albicans with an MIC of 16 µg/mL.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In animal models of inflammation, it reduced edema formation and the expression of inflammatory markers such as TNF-alpha and IL-6.

Case Studies

StudyObjectiveFindings
Study AEvaluate antioxidant effectsSignificant reduction in oxidative stress markers in treated groups.
Study BAssess antimicrobial propertiesEffective against multiple bacterial strains; MIC values indicate strong potential for therapeutic use.
Study CInvestigate anti-inflammatory effectsDecreased levels of inflammatory cytokines in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone], and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via condensation of 1-(4-methylbenzyl)indole-2,3-dione with 4-nitrophenylhydrazine. A typical procedure involves refluxing equimolar amounts in ethanol with catalytic acetic acid. After cooling, the product is recrystallized from a solvent like DMSO/ethanol. Purity is validated using HPLC (>95% purity), while structural confirmation relies on 1H^1H-/13C^{13}C-NMR (e.g., indole C2 carbonyl at ~160–165 ppm, hydrazone NH signals at δ 10–12 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}, N–H at ~3200 cm1^{-1}) .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) during structural characterization?

  • Methodology : Contradictions may arise from tautomerism (e.g., keto-enol forms) or Z/E isomerism in the hydrazone moiety. For example, 1H^1H-NMR signals for N–H protons in Z-isomers appear downfield (δ 12–13 ppm) compared to E-isomers. Use temperature-dependent NMR or X-ray crystallography (via SHELXL ) to confirm configuration. Computational tools like DFT can predict stable conformers .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood. Waste disposal should follow institutional guidelines for nitroaromatic compounds. Refer to SDS data for analogous indole derivatives (e.g., acute toxicity LD50_{50} >2000 mg/kg in rodents) .

Advanced Research Questions

Q. How do electronic effects of the 4-methylbenzyl and 4-nitrophenyl substituents influence the compound’s reactivity in further derivatization?

  • Methodology : The electron-donating 4-methylbenzyl group stabilizes the indole core, while the electron-withdrawing 4-nitrophenyl group enhances electrophilicity at the hydrazone C=N bond. Reactivity can be probed via nucleophilic addition reactions (e.g., with thiols or amines). Monitor kinetics using UV-Vis spectroscopy or LC-MS .

Q. What strategies optimize crystal growth for X-ray diffraction studies, and how are SHELX programs applied in refinement?

  • Methodology : Slow evaporation from DMSO/acetone mixtures yields suitable crystals. SHELXL refines structures by modeling anisotropic displacement parameters and validating via R-factors (<5%). For disordered regions (e.g., flexible hydrazone moieties), use PART instructions and restraints. Compare with analogous structures (e.g., Z-isomers in indole-thiosemicarbazones ).

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like tyrosine kinases or DNA topoisomerases, leveraging the nitro group’s electrostatic potential. Validate with MD simulations (AMBER/GROMACS) to assess binding stability. Compare with known indole derivatives (e.g., isatin-based inhibitors ).

Q. What experimental approaches address contradictions in biological activity data across studies?

  • Methodology : Discrepancies may stem from assay conditions (e.g., pH affecting hydrazone stability). Re-evaluate dose-response curves in standardized assays (e.g., MTT for cytotoxicity). Use SPR or ITC to quantify binding affinities. Cross-validate with structural analogs (e.g., 5-trifluoromethoxy-indole derivatives ).

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